4-(benzylaMino)phenylboronic acid
Description
Properties
CAS No. |
1228183-42-3 |
|---|---|
Molecular Formula |
C13H14BNO2 |
Molecular Weight |
227.07 |
IUPAC Name |
[4-(benzylamino)phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO2/c16-14(17)12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15-17H,10H2 |
InChI Key |
CPRYSXNUXWQAPF-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)NCC2=CC=CC=C2)(O)O |
Synonyms |
4-(benzylaMino)phenylboronic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(benzylamino)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling between a benzylamino-substituted aryl halide and a boronic acid precursor. For purity optimization, use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (e.g., hexane/ethyl acetate). Monitor reaction progress via TLC or HPLC. Pre-functionalization of the benzylamino group prior to boronylation may reduce side reactions .
Q. How should researchers characterize 4-(benzylamino)phenylboronic acid to confirm structural integrity?
- Methodological Answer : Employ multi-nuclear NMR (¹H, ¹³C, ¹¹B) to verify the benzylamino and boronic acid moieties. Mass spectrometry (ESI-TOF or MALDI) confirms molecular weight. FT-IR can identify B–O stretching (~1,350 cm⁻¹) and N–H bending (~1,600 cm⁻¹). X-ray crystallography or computational modeling (DFT) may resolve steric effects from the benzylamino group .
Q. What are the key stability considerations for handling 4-(benzylamino)phenylboronic acid in aqueous environments?
- Methodological Answer : Boronic acids hydrolyze in protic solvents; store anhydrously under inert gas. In aqueous buffers (pH 7–9), monitor for esterification with diols (e.g., sugars). Use chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation. Stability assays under physiological conditions (37°C, PBS) are recommended for biological studies .
Advanced Research Questions
Q. How does the benzylamino substituent influence the binding affinity and selectivity of phenylboronic acid derivatives in glycoprotein interactions?
- Methodological Answer : The benzylamino group enhances binding via hydrophobic interactions and hydrogen bonding with glycoprotein residues. Competitive binding assays (e.g., surface plasmon resonance) at varying pH levels (6.5–8.5) can quantify affinity shifts. Compare with analogs (e.g., 4-aminophenylboronic acid) to isolate substituent effects .
Q. What challenges arise in utilizing 4-(benzylamino)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?
- Methodological Answer : Steric hindrance from the benzylamino group reduces catalytic efficiency. Optimize using bulky ligands (e.g., SPhos) and Pd(OAc)₂ at 80–100°C. Microwave-assisted synthesis improves yield. Pre-protection of the amino group (e.g., as a trifluoroacetamide) prevents catalyst poisoning .
Q. How can computational methods predict the electronic effects of the benzylamino group on the boronic acid's reactivity?
- Methodological Answer : Density-functional theory (DFT) calculates charge distribution (Mulliken charges) and frontier molecular orbitals (HOMO/LUMO). Solvent models (e.g., PCM) simulate aqueous reactivity. Compare with experimental pKa values to validate computational predictions .
Q. What strategies exist for improving the aqueous solubility of 4-(benzylamino)phenylboronic acid without compromising its reactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., polyethylene glycol) via amide coupling. Co-solvents (DMSO ≤10%) or cyclodextrin inclusion complexes enhance solubility. Pro-drug approaches (e.g., boronate ester formation) reversibly mask the boronic acid until target interaction .
Q. What are the potential sources of contradictory data in evaluating the hydrolytic stability of 4-(benzylamino)phenylboronic acid under physiological conditions?
- Methodological Answer : Contradictions arise from pH variability (e.g., tumor microenvironments vs. blood), competing diol concentrations, and assay sensitivity (NMR vs. UV-Vis). Standardize buffer systems (e.g., 10 mM phosphate) and include negative controls (e.g., boronic acid-free) to isolate degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
